molecular formula C10H4ClF4N B1453451 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline CAS No. 1227293-41-5

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

Cat. No.: B1453451
CAS No.: 1227293-41-5
M. Wt: 249.59 g/mol
InChI Key: WHLFPAINOKJARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability, making them valuable in various scientific and industrial fields .

Preparation Methods

The synthesis of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline typically involves the introduction of fluorine and chlorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with trifluoromethylsilane (CF₃SiH₃), potassium fluoride (KF), and copper(I) iodide (CuI) in 1-methyl-2-pyrrolidinone (NMP) yields this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group often enhances the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-chloro-5-fluoro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLFPAINOKJARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Reactant of Route 2
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Reactant of Route 3
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Reactant of Route 4
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Reactant of Route 5
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Reactant of Route 6
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.